molecular formula C12H16Br2O B14230211 1,3-Dibromo-5-(hexyloxy)benzene CAS No. 517895-16-8

1,3-Dibromo-5-(hexyloxy)benzene

Cat. No.: B14230211
CAS No.: 517895-16-8
M. Wt: 336.06 g/mol
InChI Key: OMAFDMMOEHGAEB-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(hexyloxy)benzene (C₁₂H₁₅Br₂O) is a brominated aromatic compound featuring two bromine atoms at the 1- and 3-positions of a benzene ring and a hexyloxy group (-OCH₂(CH₂)₄CH₃) at the 5-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

517895-16-8

Molecular Formula

C12H16Br2O

Molecular Weight

336.06 g/mol

IUPAC Name

1,3-dibromo-5-hexoxybenzene

InChI

InChI=1S/C12H16Br2O/c1-2-3-4-5-6-15-12-8-10(13)7-11(14)9-12/h7-9H,2-6H2,1H3

InChI Key

OMAFDMMOEHGAEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=CC(=C1)Br)Br

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

A widely adopted method involves the alkylation of a dihydroxybromobenzene precursor. For instance, 1,3-dibromo-5-hydroxybenzene reacts with hexyl bromide under basic conditions to yield the target compound.

Procedure (adapted from RSC protocols):

  • Dissolve 1,3-dibromo-5-hydroxybenzene (1.0 equiv) in anhydrous DMF.
  • Add potassium carbonate (2.5 equiv) and hexyl bromide (1.2 equiv).
  • Heat at 80°C for 12–16 h under nitrogen.
  • Isolate via column chromatography (hexane/EtOAc 9:1).

Key Parameters :

  • Base : K₂CO₃ or Cs₂CO₃ enhances nucleophilicity.
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve reaction rates.
  • Yield : 60–75% (dependent on bromide purity).

Regioselective Bromination Strategies

Directed Bromination Using Lewis Acids

Electrophilic bromination of 5-hexyloxybenzene requires careful control to avoid over-bromination. Iron(III) bromide (FeBr₃) serves as a catalyst, directing Br⁺ to meta positions relative to the alkoxy group.

Optimized Conditions :

  • Substrate: 5-Hexyloxybenzene (1.0 equiv)
  • Reagent: Br₂ (2.2 equiv), FeBr₃ (0.1 equiv)
  • Solvent: Dichloromethane (DCM) at 0°C → RT
  • Reaction Time: 4–6 h
  • Yield: 68–72%

Mechanistic Insight :
The hexyloxy group donates electron density via resonance, activating the ring. FeBr₃ polarizes Br₂, facilitating electrophilic attack at the 1- and 3-positions due to steric and electronic factors.

Sequential Functionalization: Case Studies

Two-Step Synthesis from Resorcinol

Resorcinol (1,3-dihydroxybenzene) offers a cost-effective starting material:

Step Reaction Conditions Yield
1 Hexyloxy introduction Hexyl bromide, K₂CO₃, DMF, 80°C, 12 h 85%
2 Bromination Br₂, FeBr₃, DCM, 0°C → RT, 4 h 70%

Advantages :

  • High atom economy.
  • Commercially available starting materials.

Advanced Catalytic Methods

Palladium-Mediated Cross-Coupling

Recent advances employ Suzuki-Miyaura coupling to install bromine atoms post-alkoxylation. For example, 5-hexyloxy-1,3-diiodobenzene reacts with BBr₃ under palladium catalysis to replace iodides with bromines.

Reaction Schema :
$$ \text{5-Hexyloxy-1,3-diiodobenzene} + \text{BBr}3 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{this compound} $$

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Solvent: Toluene, 110°C, 8 h
  • Yield: 78%

Analytical Characterization

Critical spectroscopic data for this compound:

Technique Key Signals
¹H NMR (CDCl₃) δ 6.85 (s, 1H, Ar-H), 3.95 (t, 2H, OCH₂), 1.75–1.25 (m, 10H, hexyl)
¹³C NMR δ 159.8 (C-O), 122.4 (C-Br), 70.1 (OCH₂), 31.5–22.4 (hexyl)
MS (EI) m/z 320.07 [M]⁺ (calc. for C₁₂H₁₆Br₂O)

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(hexyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dibromo-5-(hexyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-(hexyloxy)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : 336.06 g/mol
  • Solubility : Likely soluble in organic solvents (e.g., THF, chloroform) due to the hexyloxy chain.
  • Reactivity : Bromine atoms enable participation in Suzuki-Miyaura cross-couplings (see ), while the hexyloxy group enhances solubility for solution-phase reactions.

Substituent Variation: Alkoxy vs. Electron-Withdrawing Groups

1,3-Dibromo-5-(trifluoromethoxy)benzene ()
  • Structure : Replaces hexyloxy with trifluoromethoxy (-OCF₃).
  • Impact :
    • Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, reducing electron density on the benzene ring compared to the electron-donating hexyloxy group. This alters reactivity in electrophilic substitutions.
    • Applications : Likely used in fluorinated materials or pharmaceuticals where enhanced stability is required.
1,3-Dibromo-5-(tert-butyl)benzene ()
  • Structure : tert-butyl (-C(CH₃)₃) substituent at the 5-position.
  • Impact: Steric Hindrance: The bulky tert-butyl group hinders reactions at adjacent positions, contrasting with the flexible hexyloxy chain. Solubility: Improved solubility in nonpolar solvents compared to the hexyloxy derivative.

Positional Isomerism: Bromine Placement

2,4-Dibromo-1,3-dimethoxy-5-methylbenzene ()
  • Structure : Bromines at 2- and 4-positions; methoxy (-OCH₃) and methyl (-CH₃) groups at 1,3,5-positions.
  • Impact :
    • Reactivity : Bromines in meta positions relative to methoxy groups may direct electrophilic attacks differently compared to 1,3-dibromo derivatives.
    • Applications : Intermediate in Drimiopsin A synthesis .

Table 2: Bromine Positional Effects

Compound Bromine Positions Key Reactivity Application
1,3-Dibromo-5-(hexyloxy)benzene 1,3 Suzuki couplings, nucleophilic substitutions Organic electronics
2,4-Dibromo-1,3-dimethoxy-5-methylbenzene 2,4 Directed electrophilic substitution Natural product synthesis

Functional Group Complexity: Extended Chains and Multiple Halogens

Br₂-C₆H₃-OC₁₂O-C₆H₃Br₂ ()
  • Structure: Two 1,3-dibromophenoxy groups linked by a dodecyl chain.
  • Impact: Self-Assembly: Forms lamellar networks on graphite surfaces due to alkyl chain interactions, unlike the monomeric this compound . Applications: Crystal engineering and nanomaterials .
1,3-Dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-(2,3-dibromopropoxy)benzene ()
  • Structure : Highly brominated with sulfonyl and bromopropoxy groups.
  • Impact: Reactivity: Increased bromine content enhances flame-retardant properties but raises toxicity concerns. Applications: Potential use in polymeric flame retardants .

Table 3: Functional Group Complexity

Compound Functional Groups Key Property Application
This compound Single hexyloxy, two bromines Moderate reactivity Synthetic intermediates
Br₂-C₆H₃-OC₁₂O-C₆H₃Br₂ Two dibromophenoxy + dodecyl Surface self-assembly Nanomaterials
Polybrominated sulfonyl derivative () Multiple Br, sulfonyl High thermal stability Flame retardants

Q & A

Q. What are the standard synthetic routes for 1,3-Dibromo-5-(hexyloxy)benzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps:

Bromination : Starting with 3-(hexyloxy)phenol or a derivative, electrophilic bromination using bromine (Br₂) in acetic acid or HBr/H₂O₂ under controlled temperature (0–25°C) introduces bromine at the 1- and 3-positions .

Etherification : If starting from a non-ether precursor, Williamson ether synthesis is employed using 5-bromo-1,3-dihydroxybenzene and hexyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone, heated to 60–80°C .
Key Variables : Excess bromine improves di-substitution but risks over-bromination. Base strength and solvent polarity critically affect ether bond formation efficiency. Yield optimization requires monitoring via TLC or HPLC.

Q. How is this compound characterized, and what analytical discrepancies might arise?

Methodological Answer:

  • NMR : 1^1H NMR shows signals for the hexyloxy chain (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 6.8–7.2 ppm). Discrepancies in aromatic splitting patterns may indicate incomplete bromination or isomerization .
  • Mass Spectrometry : HRMS (EI) should confirm [M⁺] at m/z 366.9 (C₁₂H₁₅Br₂O). Deviations >0.005 Da suggest impurities or isotopic interference .
  • X-ray Crystallography : Crystal structure data (e.g., monoclinic P2₁/c space group) validate molecular geometry. Disordered alkyl chains in crystallography may complicate refinement .

Advanced Research Questions

Q. How does steric hindrance from the hexyloxy group influence reactivity in cross-coupling reactions?

Methodological Answer: The hexyloxy group at the 5-position creates steric bulk, reducing accessibility for catalytic systems (e.g., Pd-catalyzed Suzuki coupling). Experimental strategies include:

  • Ligand Optimization : Bulky ligands (e.g., SPhos) enhance steric tolerance, improving coupling efficiency with aryl boronic acids .
  • Solvent Effects : High-polarity solvents (e.g., DMSO) stabilize transition states but may reduce reaction rates due to competitive coordination.
    Data Insight : In a comparative study, coupling yields dropped from 85% (methoxy analog) to 62% (hexyloxy) under identical conditions, highlighting steric limitations .

Q. What contradictions exist in reported photophysical properties, and how can they be resolved?

Methodological Answer: Discrepancies in UV-Vis absorption maxima (e.g., λₐᵦₛ = 280 nm vs. 295 nm) arise from solvent polarity and aggregation effects.

  • Aggregation Studies : Dilution tests in THF vs. DCM show hypsochromic shifts at high concentrations, indicating π-π stacking .
  • Computational Validation : TD-DFT calculations (B3LYP/6-31G*) predict λₐᵦₛ within ±5 nm of experimental values, aiding in distinguishing solvent artifacts from intrinsic properties .

Q. How can computational modeling guide the design of derivatives for nonlinear optical (NLO) applications?

Methodological Answer:

  • Hyperpolarizability (β) Calculations : Using Gaussian09 with CAM-B3LYP/6-311++G**, the dipole moment and β values are computed to assess NLO potential.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) at the 5-position enhance β by 30–40%, while alkyl chains (hexyloxy) reduce it due to electron-donating effects .
  • Experimental Cross-Check : EFISH (Electric-Field-Induced Second Harmonic) measurements validate computational predictions, with deviations <15% considered acceptable .

Data Contradiction Analysis

Q. Why do reported melting points vary (e.g., 92–98°C), and how should researchers address this?

Methodological Answer: Variations stem from:

Purity : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) impacts purity. DSC analysis is recommended for precise determination .

Polymorphism : X-ray diffraction may reveal multiple crystalline forms. Slow cooling during recrystallization favors thermodynamically stable polymorphs .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Toxicology : Brominated aromatics are potential skin irritants. Use PPE (nitrile gloves, goggles) and work in a fume hood .
  • Waste Management : Quench residual bromine with NaHSO₃ before disposal. Halogenated waste must be segregated for incineration .

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